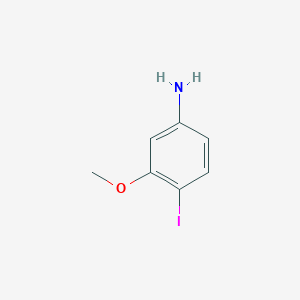

4-Iodo-3-methoxyaniline

Description

Nomenclature and Structural Representation of 4-Iodo-3-methoxyaniline

The precise identification of a chemical compound is fundamental to scientific research. This compound is systematically named according to IUPAC conventions, which define the position of each substituent on the aniline (B41778) backbone. The primary functional group is the amine (-NH2), designating it an aniline. The substituents are numbered relative to the amine's position on the benzene (B151609) ring.

The compound's identity is further specified by its unique CAS (Chemical Abstracts Service) number, molecular formula, and other identifiers that facilitate its tracking in chemical databases and literature. aablocks.comachemblock.com

Table 1: Compound Identification for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1112840-98-8 | aablocks.comachemblock.com |

| Molecular Formula | C₇H₈INO | aablocks.comachemblock.com |

| Molecular Weight | 249.05 g/mol | achemblock.com |

| SMILES | NC1=CC=C(I)C(OC)=C1 | achemblock.com |

| MDL Number | MFCD11041297 | aablocks.comchemspider.com |

Contextualizing this compound within Substituted Anilines and Aryl Halides

This compound belongs to two significant classes of organic compounds: substituted anilines and aryl halides.

Substituted Anilines : These are derivatives of aniline (C₆H₅NH₂) where one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. fishersci.ca In this compound, the ring is substituted with an iodo group and a methoxy (B1213986) group. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions.

Aryl Halides : These are compounds containing a halogen atom directly bonded to an aromatic ring. researchgate.net The carbon-iodine bond in this compound is a key feature, making it an excellent substrate for a variety of cross-coupling reactions. Aryl iodides are the most reactive among aryl halides (I > Br > Cl > F) in many catalytic cycles, such as those involving palladium, copper, or nickel catalysts. researchgate.netresearchgate.net

The dual classification of this compound makes it a bifunctional intermediate. The amine group can be modified through diazotization or acylation, while the iodo group provides a handle for forming new carbon-carbon or carbon-heteroatom bonds.

Significance of this compound as a Research Intermediate

The primary significance of this compound lies in its role as a "building block" in organic synthesis. achemblock.combldpharm.com Its structure is incorporated into larger, more complex molecules, making it valuable in the discovery and development of new chemical entities.

The utility of related iodoaniline structures underscores their importance:

Pharmaceutical and Biologically Active Molecules : Substituted anilines are foundational structures in many pharmaceuticals. Related iodoanilines are used as intermediates in the synthesis of anti-cancer agents and other therapeutics. chemimpex.com For instance, various indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry, can be synthesized from o-iodoanilines. acs.org The synthesis of bosutinib, a kinase inhibitor, involves a substituted methoxyaniline intermediate, highlighting the relevance of this structural motif. researchgate.net

Cross-Coupling Reactions : The iodo-substituent is a key functional group for modern synthetic chemistry, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are powerful methods for constructing complex molecular frameworks from simpler components. researchgate.net

Dyes and Materials : Anilines are historically important in the dye industry. The specific substitution pattern of compounds like this compound can be exploited to create dyes and pigments with specific colors and properties. chemimpex.com

While specific, published research applications for this compound are not extensively documented, its availability from chemical suppliers as a research chemical indicates its use as a versatile starting material for creating novel compounds. aablocks.comachemblock.com

Historical Perspectives on the Development and Study of Related Iodoanilines

The study of iodoanilines is part of the broader history of aromatic chemistry. Early methods for their synthesis faced significant challenges, particularly in controlling the position of iodination.

Direct Iodination : The direct reaction of aniline with iodine was one of the first methods explored. orgsyn.org However, this approach often results in a mixture of ortho- and para-isomers, which are difficult to separate, and can lead to low yields of the desired product. google.com

The Sandmeyer Reaction : A major breakthrough in the synthesis of aryl halides was the development of the Sandmeyer reaction in the late 19th century. kashanu.ac.ir This two-step process involves the conversion of an aromatic amine (like aniline) into a diazonium salt, which is then treated with a source of iodide (e.g., potassium iodide) to install the iodine atom with high specificity. This method provided a much more reliable way to produce specific iodoaniline isomers. kashanu.ac.ir

Modern Methods : Over the decades, synthetic chemists have continued to refine methods for producing iodoanilines. This includes the development of milder iodinating agents and catalysts to improve yields and regioselectivity. google.com The synthesis of chiral iodoaniline-based catalysts for asymmetric reactions represents a modern advancement in the application of this class of compounds. acs.org

The historical progression from non-selective, direct iodination to highly controlled, modern synthetic routes reflects the increasing sophistication of organic chemistry and the enduring importance of iodoanilines as synthetic intermediates.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Iodo-4-methoxyaniline |

| Aniline |

| o-Iodoaniline |

| p-Iodoaniline |

| p-Nitroiodobenzene |

| p-Iodoacetanilide |

| Toluidine |

| Bosutinib |

| 3-iodo-4-methylaniline |

| Indole |

Structure

3D Structure

Propriétés

IUPAC Name |

4-iodo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGFJRXMIDJYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627190 | |

| Record name | 4-Iodo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112840-98-8 | |

| Record name | 4-Iodo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 3 Methoxyaniline

Classical Synthetic Routes and Their Evolution

Traditional methods for the synthesis of 4-iodo-3-methoxyaniline often involve multi-step sequences, leveraging well-established reactions in organic chemistry.

Multi-step Syntheses from Precursors (e.g., 3-methoxyaniline)

A common and straightforward precursor for the synthesis of this compound is 3-methoxyaniline. A typical multi-step synthesis from this starting material involves the direct iodination of the aromatic ring. Due to the activating nature of both the amino and methoxy (B1213986) groups, direct iodination can lead to multiple products. To achieve the desired regioselectivity, the highly activating amino group is often protected, commonly through acetylation to form 3-methoxyacetanilide. This acetamido group then directs the electrophilic iodination to the para position (position 4). The final step involves the deprotection of the acetyl group, typically by acid or base hydrolysis, to yield this compound.

A representative reaction scheme is as follows:

Acetylation: 3-methoxyaniline is treated with acetic anhydride or acetyl chloride to form N-(3-methoxyphenyl)acetamide.

Iodination: The resulting acetanilide is then subjected to iodination. A common iodinating agent for this purpose is N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. mdma.chmdma.ch The methoxy and acetamido groups direct the iodine to the position para to the amino group.

Hydrolysis: The N-(4-iodo-3-methoxyphenyl)acetamide is then hydrolyzed, typically using an acid like hydrochloric acid or a base like sodium hydroxide, to afford the final product, this compound.

| Step | Reagents and Conditions | Product |

| Acetylation | 3-methoxyaniline, Acetic Anhydride | N-(3-methoxyphenyl)acetamide |

| Iodination | N-(3-methoxyphenyl)acetamide, N-Iodosuccinimide (NIS), Acetonitrile | N-(4-iodo-3-methoxyphenyl)acetamide |

| Hydrolysis | N-(4-iodo-3-methoxyphenyl)acetamide, HCl or NaOH | This compound |

Diazotization and Halogenation Approaches

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary arylamines into aryl halides via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.org This approach can be adapted for the synthesis of this compound, although it may require a different starting material to introduce the iodo group at the desired position.

A plausible synthetic route could begin with a precursor such as 4-amino-2-methoxybenzoic acid. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with an iodine atom. The final step would involve the decarboxylation of the resulting 4-iodo-3-methoxybenzoic acid to yield this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| Diazotization | 4-amino-2-methoxybenzoic acid | NaNO₂, HCl, 0-5 °C | 4-diazo-3-methoxybenzoic acid chloride |

| Iodination | 4-diazo-3-methoxybenzoic acid chloride | KI | 4-iodo-3-methoxybenzoic acid |

| Decarboxylation | 4-iodo-3-methoxybenzoic acid | Heat | This compound |

Reduction of Nitro-Iodo-Methoxybenzene Intermediates

Another classical approach involves the synthesis of a nitro-iodo-methoxybenzene intermediate, followed by the reduction of the nitro group to an amine. This strategy allows for the introduction of the iodine and methoxy groups onto the benzene (B151609) ring prior to the formation of the aniline (B41778) functionality.

A potential pathway would start with the nitration of an appropriate iodo-methoxybenzene. For instance, the nitration of 3-iodoanisole could yield a mixture of isomers, including the desired 1-iodo-2-methoxy-4-nitrobenzene. nih.gov The separation of the desired isomer would be a critical step. Subsequently, the nitro group of 1-iodo-2-methoxy-4-nitrobenzene is reduced to an amino group. A variety of reducing agents can be employed for this transformation, including tin(II) chloride in hydrochloric acid, catalytic hydrogenation using catalysts like palladium on carbon, or iron in acetic acid. researchgate.net

| Reactant | Reagents and Conditions | Product | Yield |

| 1-iodo-4-nitrobenzene (analogous reaction) | Ru-Fe/Al₂O₃ catalyst, H₂, 80 °C, 50 bar | 4-iodoaniline | up to 82% researchgate.net |

Modern and Catalytic Synthesis Strategies

Contemporary synthetic methods often focus on improving efficiency, selectivity, and sustainability by employing catalytic systems.

Palladium-Catalyzed Coupling Reactions for C-I Bond Formation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. psu.edunih.govresearchgate.net This strategy can be applied to the synthesis of this compound, typically starting from a derivative of 3-methoxyaniline where a directing group facilitates the ortho-iodination.

For example, the amino group of 3-methoxyaniline can be converted into a directing group, such as an amide. This directing group can then chelate to a palladium catalyst, directing the C-H activation and subsequent iodination to the ortho position of the directing group (which is the 4-position of the original aniline). The iodinating agent is often molecular iodine or N-iodosuccinimide. After the C-I bond is formed, the directing group can be removed to yield the final product.

A plausible catalytic cycle involves the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of the iodine source to the palladium center, followed by reductive elimination, furnishes the iodinated product and regenerates the palladium catalyst. d-nb.info

Application of Hypervalent Iodine Reagents in Iodination

Hypervalent iodine reagents are attractive alternatives to traditional iodinating agents due to their mild reaction conditions and high selectivity. enamine.netmdpi.comresearchgate.netresearchgate.netsemanticscholar.org Reagents such as phenyliodine(III) diacetate (PIDA) and N-iodosuccinimide (NIS) can be used for the direct iodination of activated aromatic rings. mdma.chmdma.chorganic-chemistry.orgcommonorganicchemistry.com

In the context of synthesizing this compound, direct iodination of 3-methoxyaniline with these reagents can be explored. The electron-donating nature of the methoxy and amino groups strongly activates the aromatic ring towards electrophilic substitution. The regioselectivity will be influenced by the directing effects of both groups, with the para-position to the stronger activating group (the amino group) being favored. To enhance selectivity, the reaction can be carried out under carefully controlled conditions, or by using a protected form of the aniline as described in the classical routes.

| Substrate | Reagent | Conditions | Product |

| Methoxybenzenes (general) | N-Iodosuccinimide (NIS) | Acetonitrile, room temperature | Regiospecific nuclear iodination mdma.chmdma.ch |

| Acetanilides (general) | N-Iodosuccinimide (NIS) | Pd(OAc)₂, PTSA, ball-milling | ortho-iodinated acetanilides d-nb.info |

Synthesis of Derivatives and Analogues for Research

The basic structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives and analogues for further research, particularly in medicinal chemistry and materials science.

Modification of the Amino Group (e.g., Amidation, Schiff Base Formation)

The primary amino group (-NH₂) in this compound is a versatile functional handle for derivatization.

Amidation: The amino group can readily react with acyl chlorides or carboxylic anhydrides to form amides. This transformation is fundamental in peptide synthesis and for creating libraries of compounds for biological screening. Radical-based methods have also been developed for the synthesis and modification of amino acid derivatives, showcasing advanced strategies for derivatization. nih.gov

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. These compounds are important intermediates in organic synthesis and have applications in various fields. For example, the synthetic elicitor DPMP, which features an imine linkage, has been shown to trigger a strong immunity response in plants. sigmaaldrich.com

These modifications allow for the introduction of diverse structural motifs, enabling the fine-tuning of the molecule's chemical and physical properties.

Functionalization of the Methoxy Group

The methoxy group (-OCH₃) is generally less reactive than the amino group, but it can be functionalized, most commonly through ether cleavage (demethylation) to yield a phenol. This reaction is typically achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenolic group can then be used for further reactions, such as esterification or etherification, to introduce new functionalities.

Exploration of Other Halogenated Methoxyaniline Isomers

The synthesis and study of other halogenated methoxyaniline isomers are crucial for understanding structure-activity relationships. By changing the position of the iodo or methoxy group, researchers can systematically investigate how the isomeric structure affects the compound's properties. For example, 3-iodo-4-methoxyaniline is a known isomer with distinct physical and chemical properties. tcichemicals.comnih.gov The synthesis of various di- and tri-halogenated methoxyanilines, such as 4,5-dichloro-3-methoxyaniline, has also been explored, providing a broader range of halogenated aniline building blocks for chemical synthesis. google.com

Table 1: Comparison of Selected Halogenated Methoxyaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Position of Iodine | Position of Methoxy |

| This compound | 1112840-98-8 | C₇H₈INO | 4 | 3 |

| 3-Iodo-4-methoxyaniline | 74587-12-5 | C₇H₈INO | 3 | 4 |

| 2-Iodo-3-methylaniline | Not Applicable | C₇H₈IN | 2 | N/A (Methyl) |

| 2-Iodo-4-methylaniline | Not Applicable | C₇H₈IN | 2 | N/A (Methyl) |

Note: Data for methylaniline isomers are included for structural comparison.

Yield Optimization and Purity Assessment in Synthetic Protocols

Optimizing the reaction yield and ensuring the high purity of the final product are critical aspects of any synthetic protocol.

Yield Optimization: To maximize the yield of this compound, chemists systematically vary reaction parameters. This optimization process often involves screening different catalysts, solvents, reagent concentrations, and reaction times. For instance, in a related synthesis, various catalysts like piperidine, acetic acid, and ZnCl₂ were tested, and it was found that molecular iodine in ethanol under reflux provided the best conditions. researchgate.net The amount of catalyst is also a key variable; studies have shown that adjusting the molar percentage of a catalyst can significantly impact the reaction's efficiency and yield. researchgate.net

Purity Assessment: After synthesis, the purity of this compound must be rigorously assessed. Several analytical techniques are employed for this purpose:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction and to get a preliminary indication of the product's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the synthesized compound. The chemical shifts, integration, and coupling patterns provide detailed information about the arrangement of atoms in the molecule.

Melting Point: A sharp and specific melting point range is a good indicator of a pure crystalline solid.

Elemental Analysis: This technique determines the elemental composition of the compound, providing further confirmation of its identity and purity.

For example, in the characterization of a similar synthetic product, the compound was fully characterized by its melting point, IR, ¹H and ¹³C NMR, as well as elemental analysis to confirm its structure and purity. researchgate.net

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Information Obtained |

| Thin-Layer Chromatography (TLC) | Monitor reaction progress, preliminary purity check | Number of components in a mixture, relative polarities |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation | Connectivity of atoms, chemical environment of nuclei |

| Melting Point Analysis | Purity assessment for solids | Purity indication (sharp vs. broad range) |

| Elemental Analysis | Confirm elemental composition | Percentage of C, H, N, and other elements |

| Infrared (IR) Spectroscopy | Identify functional groups | Presence of key bonds (e.g., N-H, C-O) |

Reactivity and Reaction Mechanisms of 4 Iodo 3 Methoxyaniline

Reactions Involving the Aromatic Amine Moiety

The aromatic amine group is a primary site of reactivity, functioning as a potent nucleophile and a precursor to other nitrogen-containing functionalities. Its reactivity is modulated by the electronic effects of the methoxy (B1213986) and iodo substituents on the aromatic ring.

Nucleophilic Reactivity and Electrophilic Substitution on Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes 4-Iodo-3-methoxyaniline nucleophilic. This allows it to participate in reactions where it attacks electrophilic centers. The methoxy group at the meta-position enhances the electron density on the ring through resonance, which in turn can slightly increase the basicity and nucleophilicity of the amine compared to unsubstituted aniline (B41778).

This nucleophilic character is fundamental to C-N cross-coupling reactions, where the aniline derivative can be coupled with aryl halides or pseudohalides in the presence of a metal catalyst. researchgate.netnih.gov While the aryl iodide part of this compound is typically the electrophilic partner in such reactions, the amine group can act as the nucleophile in couplings with other electrophilic partners. The general conditions for such reactions involve a palladium or copper catalyst and a base. researchgate.net

Formation of Imine and Schiff Base Derivatives

Primary amines, such as this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com

The reaction mechanism proceeds through a tetrahedral intermediate called a carbinolamine. Protonation of the hydroxyl group in the carbinolamine facilitates the elimination of water to form a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. masterorganicchemistry.com This reaction is reversible and can be driven to completion by removing water from the reaction mixture. The formation of imines is a crucial step in the synthesis of many heterocyclic compounds and serves as a method for protecting the amine group. nih.gov

Mannich Reactions and Related Condensation Processes

The Mannich reaction is a three-component condensation reaction that involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound containing an active hydrogen atom (a C-H acid). wikipedia.orgresearchgate.net As a primary amine, this compound can participate in this reaction to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the reaction of the amine and formaldehyde (B43269). wikipedia.org This electrophilic iminium ion then reacts with the enol form of the active hydrogen compound in a nucleophilic addition step to form the final Mannich base. wikipedia.orgbeilstein-journals.org The Mannich reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of pharmaceuticals and natural products. researchgate.netbeilstein-journals.org

Diazotization and Subsequent Transformations

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). quora.comgoogle.com The electron-donating methoxy group on the ring of this compound facilitates the initial nucleophilic attack of the amine on the nitrosonium ion (NO+), making the diazotization process efficient. quora.com

The resulting aryl diazonium salt is a valuable synthetic intermediate. The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a wide variety of nucleophiles in subsequent transformations. These reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), allow for the introduction of halogens (Cl, Br, CN), hydroxyl groups, and other functionalities onto the aromatic ring, providing a versatile pathway for further derivatization.

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is the weakest among the aryl-halogen bonds, making the iodine atom an excellent leaving group. This feature renders the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. Aryl iodides are highly reactive substrates in these transformations due to the ease of oxidative addition to the palladium(0) catalyst.

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The reaction typically favors the formation of the trans-isomer. organic-chemistry.org

Suzuki Reaction : The Suzuki reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is known for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. wikipedia.orgorganic-chemistry.org The catalytic cycle involves oxidative addition of the aryl iodide to Pd(0), transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the biaryl product. libretexts.org

Sonogashira Reaction : The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org This reaction is unique in that it typically employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI), along with an amine base. organic-chemistry.orglibretexts.org The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. Reductive elimination then yields the coupled product. libretexts.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, DME |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N or DIPA | THF, DMF |

Nucleophilic Aromatic Substitution with Iodine as Leaving Group

While palladium-catalyzed reactions are prevalent, the iodo group in this compound can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNA) mechanism. nih.gov The presence of the electron-donating amino and methoxy groups generally deactivates the ring towards traditional SNA reactions, which are favored by electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur. For instance, reactions with thiols can lead to the formation of aryl thioethers. bohrium.com The reaction mechanism typically involves the addition of the nucleophile to the aromatic ring to form a high-energy intermediate (Meisenheimer complex), followed by the elimination of the iodide ion.

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The carbon-iodine bond in this compound can be converted into a more nucleophilic carbon-metal bond through the formation of organometallic reagents.

The preparation of a Grignard reagent, (4-amino-2-methoxyphenyl)magnesium iodide, can be achieved by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.gov The presence of the amino group can potentially interfere with the reaction by protonating the Grignard reagent as it forms. Therefore, protection of the amino group may be necessary to achieve good yields.

Alternatively, organolithium reagents can be formed through lithium-halogen exchange by treating this compound with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting 4-lithio-3-methoxyaniline is a powerful nucleophile that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. Again, the acidic proton of the amino group can be a complicating factor, and protection or the use of excess organolithium reagent may be required.

Reactions Involving the Methoxy Group

Demethylation Reactions

The cleavage of the methyl group from the methoxy ether is a common transformation. This demethylation is typically achieved using strong Lewis acids or Brønsted acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. nih.govchem-station.comnih.govresearchgate.netcommonorganicchemistry.com The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Other reagents that can effect demethylation include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI) at elevated temperatures. chem-station.com The choice of demethylating agent depends on the other functional groups present in the molecule and the desired reaction conditions.

Influence of Methoxy Group on Aromatic Ring Activation

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density into the aromatic ring has a profound influence on its reactivity.

In electrophilic aromatic substitution reactions, the methoxy group is a powerful activating group and an ortho-, para-director. chemistrysteps.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com This means that it increases the rate of reaction with electrophiles and directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho (C-2) and para (C-6) to the methoxy group are activated.

In nucleophilic aromatic substitution, the electron-donating nature of the methoxy group deactivates the ring, making it less susceptible to attack by nucleophiles. This is in contrast to electron-withdrawing groups which activate the ring towards SNA.

Tandem and Multicomponent Reactions Incorporating this compound

This compound is a valuable substrate for tandem and multicomponent reactions due to its vicinal amino and iodo groups, which can be sequentially or concertedly engaged in the formation of multiple chemical bonds in a single operation. These reactions are highly efficient in rapidly building molecular complexity from simple precursors, which is a significant advantage in synthetic chemistry. The electron-donating methoxy group on the aromatic ring can also influence the reactivity and regioselectivity of these transformations.

One of the prominent applications of ortho-iodoanilines, such as this compound, is in palladium-catalyzed tandem reactions for the synthesis of fused heterocyclic systems. For instance, a palladium-catalyzed cascade cyclization can be initiated with allene-tethered ortho-iodoanilines to assemble 3,4-fused tricyclic 3-alkylidene indoline (B122111) scaffolds. nih.gov This process typically involves an oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by allene (B1206475) insertion and an intramolecular allylic amination.

Another important class of tandem reactions involving ortho-iodoanilines is the iodonium-mediated domino reaction cascade. This approach can lead to the formation of either ring-fused indole (B1671886) or quinoline (B57606) compounds from a common precursor derived from an ortho-iodoaniline. nih.govfigshare.com The reaction pathway is controlled by the specific reaction conditions, demonstrating the versatility of this strategy.

Multicomponent reactions (MCRs) offer another powerful avenue for the utilization of this compound. MCRs allow for the construction of complex molecules by combining three or more starting materials in a one-pot reaction. rsc.org For example, ortho-haloanilines are key components in palladium-catalyzed multicomponent reactions for the synthesis of quinolines and benzodiazepines. rsc.orgrsc.org In a typical three-component synthesis of quinolines, an amine, an aldehyde, and an alkyne can be combined under catalytic conditions to yield the desired heterocyclic core. organic-chemistry.org The presence of the iodo and amino functionalities in this compound makes it an ideal candidate for such transformations.

The following interactive data table summarizes representative tandem and multicomponent reactions where this compound could be a key starting material, based on established methodologies for structurally similar compounds.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Cascade Cyclization | This compound derivative with allene tether | Pd(0) catalyst | Fused Tricyclic Indoline |

| Iodonium-Mediated Domino Reaction | Derivative of this compound | N-Iodosuccinimide (NIS) | Ring-Fused Indole or Quinoline |

| Three-Component Quinoline Synthesis | This compound, Aldehyde, Alkyne | Yb(OTf)3 or other Lewis acid | Substituted Quinoline |

| Palladium-Catalyzed Benzodiazepine Synthesis | This compound, Cyclobutanol derivative | Pd(0) catalyst | Benzazepine derivative |

Applications of 4 Iodo 3 Methoxyaniline in Advanced Organic Synthesis

Precursor in Pharmaceutical Development and Drug Discovery Research

In the realm of medicinal chemistry, 4-Iodo-3-methoxyaniline has emerged as a crucial starting material for the synthesis of a wide array of compounds with potential therapeutic applications. Its utility spans the creation of complex heterocyclic systems, the development of analogues of known bioactive compounds, and the generation of molecules designed to interact with specific biological targets.

Synthesis of Heterocyclic Scaffolds (e.g., Indoles, Quinazoline (B50416) derivatives)

The construction of heterocyclic scaffolds is a cornerstone of drug discovery, as these cyclic structures are prevalent in a vast number of pharmaceuticals. This compound has proven to be an effective precursor for the synthesis of indoles, a privileged heterocyclic motif in medicinal chemistry.

Indoles: The synthesis of substituted indoles can be achieved through multi-component reactions involving ortho-haloanilines like this compound. One such approach involves a consecutive four-component reaction that starts with a copper-free alkynylation, followed by a base-catalyzed cyclization to form the indole (B1671886) ring, electrophilic iodination, and subsequent alkylation. This one-pot synthesis method allows for the generation of a library of diversely substituted 3-iodoindoles, which are themselves valuable intermediates for further functionalization through reactions like Suzuki arylations.

| Starting Materials | Reaction Type | Key Steps | Product Class |

| This compound (as an ortho-haloaniline), terminal alkynes, N-iodosuccinimide, alkyl halides | Four-component reaction | 1. Copper-free alkynylation2. Base-catalyzed cyclization3. Electrophilic iodination4. N-alkylation | Trisubstituted 3-iodoindoles |

While the synthesis of a wide range of quinazoline derivatives is an active area of research, with various synthetic methods being developed, including metal-catalyzed and microwave-assisted reactions, specific examples detailing the use of this compound as a direct precursor in these syntheses are not extensively documented in the reviewed literature.

Intermediate for Therapeutically Relevant Compounds (e.g., Psilocin Analogues)

The structural features of this compound make it an ideal intermediate for the synthesis of analogues of known psychoactive compounds, such as psilocin. These synthetic efforts are crucial for studying the structure-activity relationships of these molecules and for the development of new therapeutic agents targeting the central nervous system.

A notable application of this compound is in the synthesis of psilocin and its analogues. One synthetic route utilizes a palladium-catalyzed cyclization as the key step to form the indole core of the target molecule. In this process, N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline, derived from 3-methoxyaniline, is coupled with a suitable alkyne fragment. This method avoids the use of toxic thallium salts, which were employed in earlier synthetic approaches.

| Precursor | Key Reaction | Target Compound Class |

| N-tert-butoxycarbonyl-2-iodo-3-methoxyaniline | Palladium-catalyzed cyclization | Psilocin Analogues |

Development of Enzyme Inhibitors and Receptor Ligands

The development of molecules that can selectively inhibit enzymes or bind to specific receptors is a major focus of pharmaceutical research. While aniline (B41778) derivatives are commonly used in the synthesis of various enzyme inhibitors and receptor ligands, specific research detailing the direct application of this compound in the synthesis of a broad range of these compounds is not widely available in the current literature. General strategies often involve modifying the aniline core to interact with the active site of an enzyme or the binding pocket of a receptor.

Synthesis of Prodrugs and Metabolites

The synthesis of prodrugs, which are inactive compounds that are converted into active drugs in the body, and the study of drug metabolites are essential aspects of drug development. Aniline derivatives can be incorporated into prodrug structures to improve pharmacokinetic properties. In the context of metabolites, understanding how the body processes a drug is critical. While the synthesis of metabolites of psychoactive drugs like 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) has been described, involving processes such as O-demethylation, N-acetylation, and deamination, specific studies focusing on the synthesis of prodrugs and metabolites directly from this compound are not extensively reported.

Building Block for Advanced Materials and Functional Molecules

Beyond its applications in the pharmaceutical sector, this compound also holds potential as a building block for the creation of advanced materials and functional molecules. The reactive sites on the molecule can be exploited to construct larger, conjugated systems with interesting optical and electronic properties.

Synthesis of Dyes and Pigments

The synthesis of dyes and pigments often involves the coupling of aromatic amines with other chromophoric systems. Azo dyes, for example, are a large class of colored compounds synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. While aniline and its derivatives are fundamental precursors in the synthesis of a vast array of dyes, including many azo dyes, specific examples of the use of this compound in the synthesis of commercially significant dyes or pigments are not prominently featured in the reviewed scientific literature. The principles of azo dye synthesis suggest that this compound could be diazotized and coupled to a suitable partner to produce novel colored compounds, but detailed research on this specific application is limited.

Development of Organic Electronic Materials

The field of organic electronics relies on the tailored synthesis of carbon-based materials with specific electronic properties. rsc.org Methoxy-substituted aniline derivatives are frequently incorporated into the structure of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comdocumentsdelivered.commdpi.comglobethesis.com The methoxy (B1213986) group enhances the electron-donating nature of the molecule, which is a desirable characteristic for facilitating the movement of positive charge carriers (holes).

While direct applications of this compound in final organic electronic materials are not extensively documented in readily available literature, its structure makes it an ideal precursor for the synthesis of more complex HTMs. The presence of the iodine atom allows for the facile introduction of other aromatic or heteroaromatic moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are fundamental in constructing the extended π-conjugated systems that are essential for efficient charge transport. For instance, coupling this compound with appropriate boronic acids or terminal alkynes can lead to the formation of larger, more complex molecules with tailored electronic properties suitable for use in OLEDs.

| Potential Application | Key Feature of this compound | Synthetic Methodology | Resulting Material Property |

| Precursor for Hole-Transporting Materials (HTMs) in OLEDs | Methoxy and amino groups for hole transport; Iodine for functionalization | Suzuki or Sonogashira coupling | Extended π-conjugation for efficient charge mobility |

Preparation of Chiral Catalysts and Auxiliaries

The development of chiral catalysts and auxiliaries is paramount for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. Chiral ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govrsc.orgnih.govbeilstein-journals.orgresearchgate.net

Iodoaniline derivatives have been successfully employed in the synthesis of novel chiral catalysts. For example, a family of chiral iodoaniline-lactate based catalysts has been developed for the α-functionalization of ketones. In a related synthesis, a methoxy-substituted iodoarene was generated from 3-methoxyaniline, highlighting the utility of this structural motif. The synthesis involved the protection of the amine, followed by reaction with (S)-methyl or (S)-ethyl lactate (B86563) under Mitsunobu conditions to introduce the chiral auxiliary. This demonstrates a clear pathway where a compound like this compound could be a starting material for a new class of chiral catalysts. The combination of the iodoarene moiety, which can participate in hypervalent iodine catalysis, and the chiral center from the lactate derivative, provides a powerful tool for asymmetric transformations.

| Catalyst Type | Role of Iodo-methoxyaniline Moiety | Chiral Source | Target Reaction |

| Chiral Iodoarene Catalyst | Serves as the backbone of the catalyst | (S)-methyl or (S)-ethyl lactate | Asymmetric α-functionalization of ketones |

Utilization in Polymer Chemistry

In polymer chemistry, this compound can be envisioned to have a dual role: as a monomer for the synthesis of novel polymers and as a functional group for the post-polymerization modification of existing polymers.

The polymerization of aniline and its derivatives is a well-established method for producing conductive polymers like polyaniline. nih.gov The presence of the methoxy group in this compound can enhance the solubility and processability of the resulting polymer. Furthermore, the iodine atom can serve as a reactive handle for subsequent modifications, or it can influence the electronic properties of the polymer backbone. Ring-opening polymerization (ROP) is another area where aniline derivatives can be utilized, for instance, in the synthesis of polyesters and other polymers from cyclic monomers. rsc.orgrsc.orgdntb.gov.ua

Post-polymerization modification is a powerful technique to introduce new functionalities into a polymer chain. A polymer containing repeating units of this compound, or a polymer with iodo-phenyl side chains, could be functionalized using cross-coupling reactions. This would allow for the attachment of a wide variety of chemical groups, thereby tailoring the polymer's properties for specific applications, such as in sensors, coatings, or advanced materials.

| Application in Polymer Chemistry | Function of this compound | Potential Polymer Type | Key Advantage |

| Monomer | Building block for the polymer chain | Conductive polymers, Polyesters | Tunable electronic properties and solubility |

| Functional Group for Modification | Reactive site for attaching other molecules | Modified Polystyrenes, etc. | Versatility in introducing new functionalities |

Role in Agrochemical Research

The search for new and effective agrochemicals, such as herbicides, insecticides, and fungicides, is a continuous effort in the agricultural industry. The molecular framework of this compound can be found within more complex herbicidal molecules. For example, a patent describes a method for controlling herbicide-resistant weeds using a compound that contains a 4-chloro-2-fluoro-3-methoxyphenyl group. google.com While not a direct application of this compound, this illustrates that the substituted methoxyphenylamine scaffold is relevant in the design of biologically active compounds for agricultural use. The specific combination of substituents on the aromatic ring can significantly influence the efficacy and selectivity of the agrochemical.

Use in Proteomics Research

Proteomics, the large-scale study of proteins, often relies on chemical tools for protein labeling, cross-linking, and enrichment to facilitate their analysis by mass spectrometry. nih.govlabrulez.com While the specific use of this compound in proteomics is not extensively detailed, a closely related isomer, 3-iodo-4-methoxyaniline, is noted as a useful substituted aromatic for proteomics research. glpbio.com

One potential application lies in the development of novel protein labeling reagents. The amino group of this compound could be functionalized with a reactive group that can covalently attach to specific amino acid residues on a protein, such as cysteine or lysine (B10760008). The iodo-methoxyphenyl moiety would then serve as a unique mass tag for detection and quantification in mass spectrometry-based proteomics workflows. For instance, iodoacetyl groups are known to react with cysteine residues, and reagents incorporating this functionality are used for quantitative proteomics. nih.gov A derivative of this compound could potentially be designed to create a new class of such reagents.

| Potential Proteomics Application | Proposed Function of this compound Derivative | Target Biomolecule | Analytical Technique |

| Protein Labeling Reagent | Mass tag for quantification | Proteins (specifically cysteine or lysine residues) | Mass Spectrometry |

Based on a comprehensive search for scientific literature, it has been determined that there are no available in-depth computational chemistry or specific mechanistic spectroscopic studies focused solely on the compound this compound that would fulfill the detailed requirements of the requested article outline.

The search did not yield any scholarly articles presenting data on the following mandated topics for this compound:

Quantum Chemical Calculations: Including electronic structure analysis, conformational analysis and energy landscapes, reaction pathway modeling, or the prediction of spectroscopic properties.

Spectroscopic Characterization in Mechanistic Studies: Specifically, no studies were found that use NMR spectroscopy to elucidate reaction intermediates and products originating from this compound.

While general database entries and articles mentioning the compound as a commercially available reagent exist, none provide the specific, research-level computational or detailed spectroscopic data necessary to construct the requested scientific article. The strict adherence to the provided outline and the focus exclusively on this compound cannot be met with the currently accessible scientific literature. Therefore, the generation of a thorough, informative, and scientifically accurate article covering the specified topics is not possible at this time.

Computational Chemistry and Spectroscopic Investigations of 4 Iodo 3 Methoxyaniline

Spectroscopic Characterization in Mechanistic Studies

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry serves as a fundamental analytical technique for the identification and structural elucidation of organic compounds such as 4-Iodo-3-methoxyaniline. The process involves ionizing the molecule and then detecting the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments. For this compound (C₇H₈INO), the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its monoisotopic mass, approximately 248.97 u.

Upon ionization, typically through methods like electron impact (EI), the energetically unstable molecular ion undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint that provides significant structural information. The fragmentation of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. In the case of iodoanilines, a primary and highly characteristic fragmentation event is the cleavage of the carbon-iodine bond. acs.org

Upon collisional activation, protonated iodoanilines are known to lose an iodine radical (I•), which is a major fragmentation pathway. acs.org For this compound, this would result in the formation of a methoxy-dehydroanilinium radical cation. Subsequent fragmentation events would likely involve the methoxy (B1213986) and amino groups, such as the loss of a methyl radical (•CH₃) or neutral molecules like formaldehyde (B43269) (CH₂O) or hydrogen cyanide (HCN). These fragmentation processes are driven by the formation of more stable ionic or radical species. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway for this compound is detailed below:

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 249 | [C₇H₈INO]⁺• | - | Molecular Ion (M⁺•) |

| 122 | [C₇H₈NO]⁺• | I• | Loss of an iodine radical, a characteristic cleavage for iodoaromatics. acs.org |

| 107 | [C₆H₅NO]⁺• | •CH₃ | Loss of a methyl radical from the methoxy group of the m/z 122 fragment. |

| 94 | [C₆H₆N]⁺• | CO | Loss of carbon monoxide from the m/z 122 fragment after rearrangement. |

| 92 | [C₆H₄N]⁺ | CH₂O | Loss of formaldehyde from the m/z 122 fragment. |

This interactive table summarizes the primary fragmentation pathways.

Infrared and UV-Vis Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for monitoring the progress of chemical reactions by observing changes in the functional groups and electronic structure of the reactants and products.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Each functional group has a characteristic absorption frequency range, allowing for the identification of these groups within a molecule. For this compound, the IR spectrum would exhibit distinct peaks corresponding to its amine, methoxy, and substituted aromatic functionalities. The N-H stretches of primary aromatic amines typically appear as two distinct bands. wikieducator.orgwpmucdn.com

In a reaction involving this compound, such as an N-alkylation or acylation, IR spectroscopy can be used to monitor the disappearance of the N-H stretching vibrations and the appearance of new bands, for instance, a C=O stretch for an amide product.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium |

| Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N | Stretch | 1250 - 1335 | Strong |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Aromatic (C-H) | Out-of-plane Bend | 700 - 900 | Strong |

This interactive table outlines the key IR absorption frequencies for this compound. wikieducator.orgorientjchem.org

UV-Vis Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Aniline (B41778) and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* and n → π* electronic transitions. researchgate.netnih.gov The position and intensity of these absorption maxima are sensitive to the substitution pattern on the aromatic ring and the solvent used.

Reaction monitoring using UV-Vis spectroscopy relies on the spectral differences between reactants and products. For example, if this compound is used to synthesize a more extended conjugated system, such as an azo dye or a quinazoline (B50416) derivative, a significant shift in the absorption maximum to a longer wavelength (a bathochromic or red shift) would be observed. nih.govrsc.orgresearchgate.net This shift allows for the quantitative tracking of product formation over time by measuring the change in absorbance at a specific wavelength.

Molecular Docking and Dynamics Simulations (If applicable to derived compounds)

While this compound itself is a building block, it serves as a crucial precursor for the synthesis of more complex molecules with significant biological activity. Derivatives of substituted anilines, particularly 4-anilinoquinazolines, have been extensively studied as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy. ijcce.ac.irnih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are integral to the rational design and optimization of these derived inhibitors. nih.govjournalcra.com

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov In the context of 4-anilinoquinazoline (B1210976) derivatives, docking studies are used to simulate their binding within the ATP-binding pocket of EGFR. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. For instance, docking studies have shown that the quinazoline nitrogen atoms often form critical hydrogen bonds with key amino acid residues in the EGFR active site, such as Met769. nih.govnih.gov The substituted aniline moiety, which could be derived from a precursor like this compound, fits into a hydrophobic pocket, and its substituents can be modified to enhance binding affinity and selectivity. ijcce.ac.irresearchgate.net Docking results provide binding energy scores, which help in prioritizing synthesized compounds for further biological evaluation. ijcce.ac.ir

Molecular Dynamics (MD) Simulations Following molecular docking, MD simulations can be performed to provide a more dynamic and detailed view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose from docking. nih.govhilarispublisher.com By analyzing parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex, scientists can confirm whether the inhibitor remains stably bound in the active site. nih.govnih.gov These simulations also provide insights into the thermodynamics of binding, which can be used to calculate binding free energies, offering a more accurate prediction of a compound's potency. nih.gov

Environmental Considerations and Sustainable Chemistry Pertaining to 4 Iodo 3 Methoxyaniline

Environmental Fate and Degradation Pathways

Limited specific data is available on the environmental fate and degradation of 4-Iodo-3-methoxyaniline. However, by examining related compounds such as haloanilines and aniline (B41778), general potential pathways can be inferred. The presence of both an iodine atom and a methoxy (B1213986) group on the aniline ring will influence its behavior in the environment.

Direct biodegradation studies on this compound in aquatic environments have not been extensively reported in scientific literature. However, research on other halogenated anilines, such as chlorinated anilines, indicates that biodegradation is possible, though often slow. Bacteria capable of degrading chlorinated anilines have been identified, and the rate of degradation can be influenced by factors such as the concentration of the compound and the size of the microbial inoculum. nih.govbesjournal.com For instance, some studies have shown that the presence of aniline can enhance the metabolic efficiency of o-chloroaniline by complex bacterial communities. besjournal.com

The biodegradation of aniline itself is known to occur in soil and water, with an estimated half-life of 3.3 hours in the air due to photodegradation. canada.ca Aniline released into the environment is not expected to persist. canada.ca Given this, it is plausible that this compound may also undergo biodegradation, potentially initiated by dehalogenation or cleavage of the aromatic ring. However, the presence of the iodine atom, a large and electronegative halogen, could significantly impact the rate and pathway of degradation compared to non-halogenated or chlorinated analogues. Further research is necessary to determine the specific microorganisms and metabolic pathways involved in the biodegradation of this compound.

Table 1: General Observations on the Biodegradation of Related Anilines

| Compound | Key Findings |

| Chlorinated Anilines | Biodegradation rates can be enhanced by lower concentrations and larger inoculum sizes of complex bacteria. nih.govbesjournal.com |

| o-Chloroaniline | Co-metabolism with aniline can improve its metabolic efficiency. besjournal.com |

| Aniline | Not expected to persist in the environment, with a photodegradation half-life of 3.3 hours in air. canada.ca |

This table is for illustrative purposes based on related compounds, as direct data for this compound is not available.

The photolytic and hydrolytic stability of this compound are crucial factors in determining its persistence in the environment. While specific studies on this compound are lacking, general principles of organic chemistry suggest potential degradation pathways.

Photolytic Stability: Aromatic compounds can undergo photodegradation upon exposure to sunlight. The carbon-iodine bond is generally weaker than carbon-chlorine or carbon-bromine bonds, suggesting that this compound may be susceptible to photolytic cleavage of the C-I bond to form radicals, which could then undergo further reactions. The presence of the aniline and methoxy groups will also influence the electronic properties of the aromatic ring and its susceptibility to photodegradation.

Hydrolytic Stability: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of anilines in aqueous media can vary. For instance, polyaniline has shown to be relatively stable in strongly acidic media, with negligible chain degradation. researchgate.net While this provides some context, the specific impact of the iodo and methoxy substituents on the hydrolytic stability of the aniline ring in this compound under various environmental pH conditions requires experimental investigation. Studies on other pharmaceuticals have shown that hydrolytic stability can be pH-dependent. nih.gov

Byproduct Management and Waste Minimization in Synthesis

The synthesis of specialty chemicals like this compound can generate byproducts and waste streams that require careful management to minimize environmental impact. While specific details on the industrial synthesis of this compound are proprietary, general principles of aromatic substitution reactions can provide insight into potential byproducts.

The synthesis of haloanilines can involve multiple steps, and each step may produce unwanted side products. For example, in the synthesis of di-2-pyrazinylmethane, several crystalline byproducts were identified, and their formation was rationalized by plausible reaction mechanisms. nii.ac.jp Similarly, the synthesis of indoles from o-haloanilines involves a cross-coupling reaction and an oxidation step, each with the potential for byproduct formation. acs.orgnih.gov

Effective byproduct management and waste minimization strategies include:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst, solvent) to maximize the yield of the desired product and minimize the formation of byproducts.

Catalyst Selection: Utilizing highly selective catalysts that direct the reaction towards the intended product.

Solvent Recycling: Implementing procedures for the recovery and reuse of solvents to reduce waste and operational costs.

Byproduct Valorization: Investigating potential applications for major byproducts to create value from what would otherwise be a waste stream.

Development of Greener Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The development of greener synthetic routes for this compound is an important area of research.

Currently, there are no specific "green" synthesis methods published for this compound. However, general green chemistry approaches for the synthesis of substituted anilines could be applicable. These may include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Catalytic Methods: Employing catalytic reactions, which are often more efficient and generate less waste than stoichiometric reactions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Life Cycle Assessment of Production Processes

A comprehensive Life Cycle Assessment (LCA) for the production of this compound has not been published in the available literature. An LCA is a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction through production, use, and end-of-life.

For a specialty chemical like this compound, an LCA would typically evaluate:

Cradle-to-Gate Impacts: This would include the environmental burdens associated with the extraction and processing of raw materials, energy consumption during synthesis, and waste generation from the manufacturing process.

Downstream Impacts: This could involve assessing the environmental footprint of the product's use in its intended applications and its ultimate fate in the environment.

Conducting an LCA for aniline production has highlighted the importance of evaluating potential risk areas throughout the product's life cycle, from raw materials to disposal. lanxess.com Such an assessment for this compound would provide valuable insights into its environmental hotspots and identify opportunities for improvement in its production process to enhance its sustainability profile.

Future Directions and Emerging Research Avenues for 4 Iodo 3 Methoxyaniline

Exploration of Novel Catalytic Transformations

The reactivity of 4-Iodo-3-methoxyaniline, particularly the carbon-iodine bond, makes it an ideal substrate for a variety of catalytic cross-coupling reactions. Future research is expected to focus on employing novel and more sustainable catalytic systems to synthesize complex molecules from this starting material.

Green Catalysis : There is a growing emphasis on developing environmentally benign synthetic methods. mdpi.com Research will likely explore the use of catalysts based on earth-abundant metals or even metal-free catalytic systems for transformations involving this compound. mdpi.com The development of reusable heterogeneous catalysts, such as nanoparticles immobilized on solid supports, could offer significant advantages in terms of catalyst recovery and waste reduction. mdpi.com

Photoredox and Electrocatalysis : Merging traditional cross-coupling with photoredox or electrocatalysis can enable transformations that are difficult to achieve under thermal conditions. These methods can provide alternative reaction pathways with higher selectivity and efficiency, potentially allowing for the construction of intricate molecular architectures from this compound under mild conditions.

C-H Functionalization : While the iodo group is a prime site for functionalization, direct catalytic activation of the C-H bonds on the aromatic ring presents a more atom-economical approach. Future studies may focus on developing regioselective C-H functionalization protocols to introduce new substituents onto the this compound core, bypassing the need for pre-functionalized starting materials.

| Catalytic Approach | Potential Transformation on this compound | Key Advantages |

| Palladium/Copper Catalysis | Suzuki, Sonogashira, Buchwald-Hartwig, Heck reactions at the C-I bond. | Well-established, high functional group tolerance, versatile for C-C, C-N, C-O bond formation. |

| N-Heterocyclic Carbene (NHC) Organocatalysis | Umpolung reactivity, generation of acyl anions for coupling reactions. | Metal-free, unique reactivity modes, can be integrated into catalytic cycles. ananikovlab.ru |

| Gold Catalysis | Cyclization and benzannulation reactions of alkyne-substituted derivatives. acs.org | High selectivity for alkyne activation, mild reaction conditions. acs.org |

| Nanocatalysis | Enhanced activity and selectivity in cross-coupling reactions. | High surface-area-to-volume ratio, potential for recyclability, unique electronic properties. mdpi.com |

Development of Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govresearchgate.net Applying this technology to the synthesis and derivatization of this compound is a promising avenue for future research.

Telescoped Synthesis : Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. bohrium.com This could be applied to multi-step syntheses starting from this compound to produce complex targets like active pharmaceutical ingredients (APIs) more efficiently. nih.gov

Hazardous Chemistry : Reactions involving hazardous reagents or intermediates can be performed more safely in flow reactors due to the small reaction volumes and precise control over reaction parameters. nih.gov This could facilitate the use of highly reactive organometallic species or energetic compounds in the modification of this compound.

Process Optimization and Automation : Continuous-flow systems can be integrated with real-time analytical tools and automated feedback loops for rapid reaction optimization. beilstein-journals.org This would accelerate the discovery of optimal conditions for new transformations involving this compound and its derivatives. For instance, the synthesis of 4-fluoropyrazole derivatives has been successfully demonstrated in a telescoped two-step continuous flow process. beilstein-journals.org

| Flow Chemistry Application | Example Scenario with this compound | Expected Outcome |

| Multi-step API Synthesis | A three-step sequence: Sonogashira coupling, cyclization, and N-alkylation. | Rapid production of a target molecule library with minimal manual handling and purification. researchgate.netnih.gov |

| Gas-Liquid Reactions | Catalytic hydrogenation of a nitro-precursor to this compound. | Improved gas-liquid mass transfer, enhanced safety by minimizing the volume of flammable gas. beilstein-journals.org |

| Photochemical Reactions | A photoredox-catalyzed coupling reaction in a transparent microreactor. | Uniform light irradiation, precise control of residence time, leading to higher yields and selectivity. |

| High-Throughput Screening | Parallel synthesis of an array of derivatives using multiple flow reactors. | Accelerated discovery of new compounds with desired properties for medicinal or materials applications. |

Investigation in Advanced Materials Science

The aromatic and functionalized nature of this compound makes it a valuable building block for the synthesis of novel organic materials with tailored electronic and photophysical properties. researchgate.net

Organic Semiconductors : Through polymerization or oligomerization, primarily via cross-coupling reactions at the iodo position, this compound can be incorporated into conjugated polymers. drpress.org The methoxy (B1213986) and amino groups can be used to tune the HOMO/LUMO energy levels, solubility, and solid-state packing of these materials, which are critical for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Conducting Polymers : The aniline (B41778) moiety provides a route to electroactive polymers like polyaniline. By copolymerizing derivatives of this compound, it may be possible to create new conducting polymers with enhanced processability and specific functionalities for use in sensors, antistatic coatings, and bioelectronics. frontiersin.org

Fluorescent Materials : The rigid aromatic core can be extended to create larger π-conjugated systems that exhibit fluorescence. Research into synthesizing novel dyes and fluorescent probes based on this scaffold could lead to applications in bioimaging and chemical sensing. For example, certain 3-iodoindole derivatives, which can be synthesized from aniline precursors, have been shown to be blue emitters. beilstein-journals.org

Expanded Applications in Medicinal Chemistry and Chemical Biology

The this compound scaffold is a "privileged structure" that can be elaborated to access a wide range of biologically active molecules. tudublin.ie

Scaffold for Drug Discovery : The compound serves as an excellent starting point for generating libraries of diverse small molecules for high-throughput screening. The iodo group is particularly amenable to late-stage functionalization, allowing for the rapid synthesis of analogues to explore structure-activity relationships (SAR). This approach is valuable in the search for new anticancer, antimicrobial, or anti-inflammatory agents. mdpi.com

Synthesis of Bioactive Heterocycles : Aniline derivatives are precursors to many important heterocyclic systems in medicinal chemistry, such as quinolines, indoles, and quinazolines. mdpi.comnih.gov For instance, novel 4-alkoxyquinolines have shown potential as antimycobacterial agents. nih.gov Future work could focus on developing novel synthetic routes from this compound to new heterocyclic compounds with therapeutic potential, such as kinase inhibitors or receptor antagonists.

Chemical Probes : By attaching reporter tags (e.g., fluorophores, biotin) via the iodo or amino groups, derivatives of this compound can be converted into chemical probes. These tools are invaluable in chemical biology for studying biological processes, identifying protein targets, and validating drug mechanisms of action.

| Target Class | Rationale for using this compound | Example Research Direction |

| Kinase Inhibitors | The aniline core is a common feature in many ATP-competitive kinase inhibitors. | Synthesize a library of N-aryl derivatives via Buchwald-Hartwig coupling to target the hinge-binding region of specific kinases. mdpi.com |

| Antimicrobial Agents | Quinolone and quinazoline (B50416) scaffolds, accessible from anilines, are known to have antibacterial properties. | Develop novel cyclization strategies to form polycyclic heterocyclic systems and screen them against drug-resistant bacterial strains. mdpi.comnih.gov |

| GPCR Ligands | The scaffold allows for 3D diversification to fit into specific receptor binding pockets. | Use the iodo group as a handle to introduce bulky substituents that can probe interactions with G-protein coupled receptors. |

| Molecular Probes | The amino and iodo groups provide orthogonal sites for functionalization. | Synthesize probes with a reactive group for target binding and a reporter group for detection, to be used in activity-based protein profiling. nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The intersection of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly expanding frontier. nih.gov These computational tools can significantly accelerate the discovery and optimization of molecules and materials derived from this compound.

Predictive Modeling : Machine learning algorithms can be trained on existing chemical data to predict the properties of novel, unsynthesized derivatives of this compound. chemrxiv.orgijnc.ir This includes predicting physicochemical properties, biological activity (QSAR), and reaction outcomes, thereby prioritizing the most promising synthetic targets and reducing experimental costs. nih.govzenodo.org

De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a specific property, such as binding to a particular protein target or having a desired emission wavelength. nih.gov

Reaction Planning : AI tools can assist chemists by proposing synthetic routes to complex target molecules starting from this compound. nih.gov These retrosynthesis programs can analyze vast reaction databases to identify the most efficient and viable pathways. scitechdaily.com

| AI/ML Application | Description | Impact on Research with this compound |

| Property Prediction | Using models (e.g., graph neural networks) to predict ADMET, solubility, or electronic properties. chemrxiv.orgnih.gov | Guides the selection of substituents to synthesize derivatives with a higher probability of success. |

| Reaction Outcome Prediction | Predicting the yield and potential side products of a novel transformation. ijnc.ir | Reduces the time and resources spent on empirical reaction optimization. |

| Generative Molecular Design | Employing variational autoencoders or recurrent neural networks to generate novel structures. | Explores a much larger chemical space for new drug candidates or materials than is possible through manual design. nih.gov |

| Automated Synthesis | Combining AI-driven reaction planning with robotic flow chemistry platforms. | Enables the autonomous discovery and synthesis of new functional molecules derived from this compound. |

Q & A

Q. What are the standard synthetic routes for 4-Iodo-3-methoxyaniline, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of this compound typically involves iodination of 3-methoxyaniline derivatives under controlled conditions. Direct iodination using iodine monochloride (ICl) or iodonium sources in polar solvents (e.g., acetic acid) is common. Retrosynthetic AI tools suggest one-step routes leveraging precursor scoring and relevance heuristics .

- Purity Optimization :

- Use column chromatography (silica gel, hexane/ethyl acetate) for purification.

- Confirm purity (>95%) via HPLC (C18 column, methanol/water mobile phase) .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Purity | 95% (HPLC) | |

| CAS RN | 1112840-98-8 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (-OCH3, δ ~3.8 ppm) and aromatic proton environments (iodo-substituted aromatic C-H, δ ~7.0–7.5 ppm) .